![molecular formula C19H12N2 B12539167 Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-41-5](/img/structure/B12539167.png)
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile core with an aminophenyl group and a hexene-diyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a benzonitrile derivative with an aminophenyl-hexene-diyne precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the hexene-diyne chain are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including liquid crystals and conductive polymers.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Aminophenyl)benzonitrile: Shares a similar aminophenyl group but lacks the hexene-diyne chain.
4-Bromobenzonitrile: Contains a bromine substituent instead of the aminophenyl group.
3-Chloro-4-fluorobenzonitrile: Features chloro and fluoro substituents on the benzene ring.
Uniqueness: Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]- is unique due to its extended conjugated system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
Properties
CAS No. |
685830-41-5 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-[6-(4-aminophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H12N2/c20-15-18-10-6-5-9-17(18)8-4-2-1-3-7-16-11-13-19(21)14-12-16/h1-2,5-6,9-14H,21H2 |
InChI Key |
GGPWGNSXQDOMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



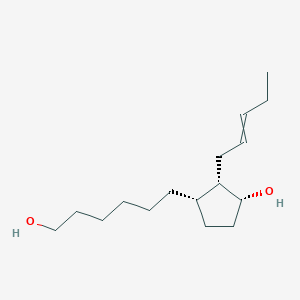

![4-[3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]aniline](/img/structure/B12539110.png)

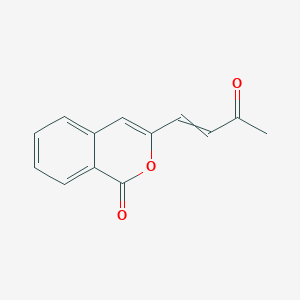

![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
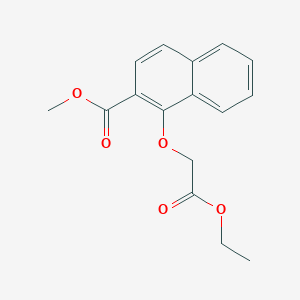
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
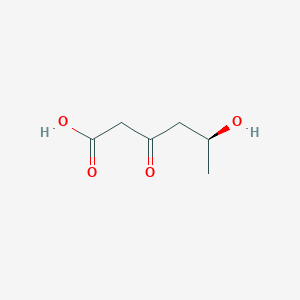
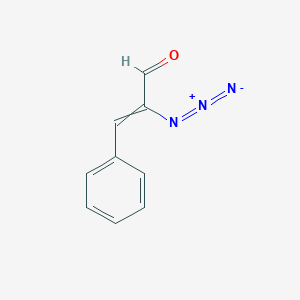
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)

